molecular formula C13H14ClNO3 B14913211 Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate

Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate

Cat. No.: B14913211
M. Wt: 267.71 g/mol
InChI Key: PUHZBEUUCZRHRY-UHFFFAOYSA-N
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Description

Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is an organic compound with the molecular formula C13H14ClNO3 It is a derivative of cyclopropane, featuring a chlorophenyl group and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by esterification with methanol and glycine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring and subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
  • 1-methyl-1-(1-methylethyl)-cyclopropane

Uniqueness

Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a glycinate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]acetate

InChI

InChI=1S/C13H14ClNO3/c1-18-11(16)8-15-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,17)

InChI Key

PUHZBEUUCZRHRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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